molecular formula C7H4Na2O7S2 B051454 Sodium 4-formylbenzene-1,3-disulfonate CAS No. 119557-95-8

Sodium 4-formylbenzene-1,3-disulfonate

Cat. No. B051454
M. Wt: 310.2 g/mol
InChI Key: UUKHCUPMVISNFW-UHFFFAOYSA-L
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Description

Sodium 4-formylbenzene-1,3-disulfonate, also known as Benzaldehyde 2,4-disulfonic acid disodium salt, is a chemical compound with the linear formula HCOC6H3(SO3Na)2 · xH2O . It has a molecular weight of 310.21 (anhydrous basis) .


Molecular Structure Analysis

The linear formula of Sodium 4-formylbenzene-1,3-disulfonate is HCOC6H3(SO3Na)2 · xH2O . This indicates that the molecule consists of a benzene ring with a formyl group (HC=O) and two sodium sulfonate groups (SO3Na) attached to it.


Physical And Chemical Properties Analysis

Sodium 4-formylbenzene-1,3-disulfonate appears as a white to almost white powder or crystal . It is soluble in water and alcohol, but only very slightly soluble in benzene and toluene . The compound is hygroscopic and should be stored under inert gas .

Scientific Research Applications

  • NMR Characterization of Derivatives : Sodium 4-formylbenzene-1,3-disulfonate has been used in the synthesis of N-benzyl derivatives of chitosan. NMR spectroscopy characterized the products, confirming their structure and degree of substitution (Crini, Torri, Guerrini, Morcellet, Weltrowski, & Martel, 1997).

  • Chromogenic Indicator for NADH and Cell Viability : A disulfonated tetrazolium salt, which includes a sodium salt related to Sodium 4-formylbenzene-1,3-disulfonate, has been synthesized. This compound is useful as a sensitive chromogenic indicator for NADH and can be applied to cell proliferation assays as a cell viability indicator (Ishiyama, Miyazono, Sasamoto, Ohkura, & Ueno, 1997).

  • Sorbents for Uptake of Metallic Cations : Sodium 4-formylbenzene-1,3-disulfonate has been used to synthesize chitosan-based sorbents for the uptake of metallic cations in acidic solutions. The derivatives' sorption properties for mono and divalent metals were studied, showing potential for environmental and industrial applications (Crini, Torri, Martel, Weltrowski, Morcellet, & Cosentino, 1997).

  • Synthesis of Disulfonated Compounds : Research has involved the synthesis of various disulfonated compounds, including Sodium 4-formylbenzene-1,3-disulfonate derivatives, for different chemical applications, demonstrating the versatility of this compound in synthetic chemistry (Gao-feng, 2011).

  • Study of Reduction Processes in Dyes : Sodium 4-formylbenzene-1,3-disulfonate has been involved in studies focusing on the reduction processes in dyes, such as the formation of specific acid derivatives during the reduction of dinitrostilbene-disulfonic acid by Zero-Valent Iron (Fan, Zhang, Zhang, & Du, 2007).

  • Antioxidant Activity and Radical Scavenging : Sodium 4,5-dihydroxybenzene-1,3-disulfonate, a related compound, has been reported as an efficient antioxidant, scavenging free radicals and modulating intracellular electron transfer reactions (Taiwo, 2008).

  • Redox Flow Battery Applications : Sodium 4,5-dihydroxybenzene-1,3-disulfonate has been proposed as part of a redox couple in aqueous organic redox flow batteries, demonstrating its potential in energy storage applications (Permatasari, Lee, & Kwon, 2020).

Safety And Hazards

Sodium 4-formylbenzene-1,3-disulfonate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

disodium;4-formylbenzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O7S2.2Na/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;;/h1-4H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKHCUPMVISNFW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889714
Record name 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-formylbenzene-1,3-disulfonate

CAS RN

33513-44-9
Record name 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033513449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-formylbenzene-1,3-disulphonate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
ZW Lai, A Gomez‐Auli, EJ Keller, B Mayer… - …, 2015 - Wiley Online Library
Protein N‐termini provide useful information for the understanding of posttranslational processing of proteins. The majority of proteins undergo N‐terminal processing, such as …
Y Wei, R Sa, Q Li, K Wu - Dalton Transactions, 2015 - pubs.rsc.org
The mixed-lanthanide metal–organic frameworks (M'LnMOFs) applied for accurate, non-invasive and self-reference temperature measurements have been only recently recognized. It …
Number of citations: 86 pubs.rsc.org
ZW Lai, O Schilling - Matrix Metalloproteases: Methods and Protocols, 2017 - Springer
Differential proteolytic processing, for example by matrix metalloproteases (MMPs), has been recognized as an important hallmark in numerous pathological conditions. One crucial …
Number of citations: 3 link.springer.com
HS Soo, A Agiral, A Bachmeier… - Journal of the American …, 2012 - ACS Publications
Tight control of charge transport from a visible light sensitizer to a metal oxide nanoparticle catalyst for water oxidation is a critical requirement for developing efficient artificial …
Number of citations: 61 pubs.acs.org
G Gallo, U Barcick, C Coelho, M Salardani… - Peptides, 2022 - Elsevier
The main protease M pro of SARS-CoV-2 is a well-studied major drug target. Additionally, it has been linked to this virus’ pathogenicity, possibly through off-target effects. It is also an …
Number of citations: 3 www.sciencedirect.com
Z Liu, Y Zhou, J Liu, J Chen, AJR Heck… - TrAC Trends in Analytical …, 2019 - Elsevier
Reductive methylation is a highly reactive and selective chemical labeling method and plays an important role in proteomic analysis. Various applications of reductive methylation have …
Number of citations: 19 www.sciencedirect.com
T Liberato, I Fukushima, ES Kitano, SMT Serrano… - Journal of …, 2019 - Elsevier
The comprehensive profiling of the repertoire of secreted proteins from cancer cells samples provides information on the signaling events in oncogenesis as well as on the cross-talk …
Number of citations: 2 www.sciencedirect.com
J Mayne, Z Ning, X Zhang, AE Starr, R Chen… - Analytical …, 2016 - ACS Publications
Over 17,000 papers related to proteomics have been published since our 2011− 2013 review. A subset are true gems reporting amazing applications of proteomics to better understand …
Number of citations: 72 pubs.acs.org
SL Ratiometric
Number of citations: 0

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